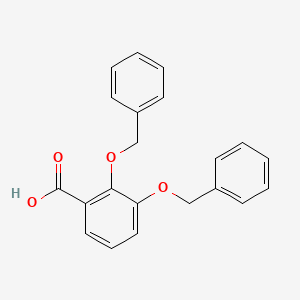

2,3-Bis(benzyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)18-12-7-13-19(24-14-16-8-3-1-4-9-16)20(18)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEYPHBTKAEWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441234 | |

| Record name | Bis-benzyloxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74272-78-9 | |

| Record name | Bis-benzyloxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Bis Benzyloxy Benzoic Acid and Its Precursors

Regioselective Benzylation Strategies for Dihydroxybenzoic Acid Derivatives

The introduction of benzyl (B1604629) groups to selectively protect the hydroxyl moieties of dihydroxybenzoic acid derivatives is a critical step. The regioselectivity of this reaction is influenced by factors such as the relative acidity of the phenolic hydroxyl groups and the potential for intramolecular hydrogen bonding.

Alkylation of Dihydroxybenzoic Acid Methyl Esters

A common and effective precursor for the synthesis of 2,3-bis(benzyloxy)benzoic acid is methyl 2,3-dihydroxybenzoate. The methyl ester group serves as a protecting group for the carboxylic acid, allowing for the subsequent benzylation of the hydroxyl groups. The benzylation is typically carried out using benzyl bromide in the presence of a base.

A representative procedure involves the reaction of methyl 2,3-dihydroxybenzoate with benzyl bromide in acetone (B3395972), with potassium carbonate acting as the base. The reaction mixture is heated under reflux for an extended period to ensure complete conversion. This method has been reported to yield methyl 2,3-bis(benzyloxy)benzoate in good yields.

Table 1: Representative Benzylation of Methyl 2,3-Dihydroxybenzoate

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Product | Yield |

| Methyl 2,3-dihydroxybenzoate | Benzyl bromide | K₂CO₃ | Acetone | 10 h | Reflux | Methyl 2,3-bis(benzyloxy)benzoate | 80% |

Optimization of Reaction Conditions for Selective Ether Formation

Achieving high regioselectivity in the benzylation of polyhydroxyaromatic compounds is a significant challenge in synthetic chemistry. The selectivity of the O-alkylation is often governed by the differential acidity of the phenolic protons. In catechols and their derivatives, the relative pKa values of the hydroxyl groups can dictate the site of initial deprotonation and subsequent alkylation.

In the case of dihydroxybenzoic acid esters, intramolecular hydrogen bonding can also play a crucial role in directing the regioselectivity. For instance, in 2,4- and 2,5-dihydroxybenzaldehydes, the hydroxyl group at the 2-position is less likely to be alkylated due to its involvement in hydrogen bonding with the adjacent carbonyl group. While not the specific substrate, this principle can be relevant in understanding the reactivity of the hydroxyl groups in methyl 2,3-dihydroxybenzoate.

The choice of base and solvent system can also be optimized to enhance selectivity. For example, the use of milder bases like cesium bicarbonate has been shown to favor mono-alkylation at the more acidic hydroxyl group in certain dihydroxycarbonyl compounds. The higher solubility of cesium salts and the nature of the cesium cation can influence the reactivity of the resulting phenoxide ions.

Carboxylic Acid Formation from Ester Precursors

Once the hydroxyl groups are successfully protected, the final step in the synthesis of this compound is the conversion of the methyl ester to the corresponding carboxylic acid. This is typically achieved through hydrolysis.

Hydrolysis of Methyl 2,3-Bis(benzyloxy)benzoate

The saponification of the methyl ester is a straightforward method for obtaining the final product. This involves treating the methyl 2,3-bis(benzyloxy)benzoate with a strong base, such as potassium hydroxide (B78521), in a suitable solvent system.

A common procedure involves heating the ester in a mixture of methanol (B129727) and an aqueous solution of potassium hydroxide. The reaction is monitored until the starting material is fully consumed. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the desired this compound, which can then be isolated by filtration.

Reaction Conditions and Catalysis for Ester Saponification

The saponification of sterically hindered esters can sometimes require more forcing conditions. However, for methyl 2,3-bis(benzyloxy)benzoate, standard hydrolysis conditions are generally effective. The choice of solvent can influence the reaction rate, with co-solvents like methanol or ethanol (B145695) being used to ensure the solubility of the ester in the aqueous basic solution.

The concentration of the base and the reaction temperature are key parameters to control. A higher concentration of the base and elevated temperatures will typically accelerate the rate of hydrolysis. The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC).

Table 2: Representative Hydrolysis of Methyl 2,3-Bis(benzyloxy)benzoate

| Reactant | Base | Solvent | Reaction Time | Temperature | Product |

| Methyl 2,3-bis(benzyloxy)benzoate | 30% (w/v) aq. KOH | Methanol | 10 h | 80 °C | This compound |

Conversion from Related Benzoic Acid Derivatives

An alternative conceptual pathway to this compound involves the transformation of other functionalized benzoic acid precursors. One plausible, though not explicitly detailed in readily available literature for this specific isomer, would be the oxidation of the corresponding aldehyde.

Oxidation Pathways from Substituted Benzaldehydes to this compound

A primary and direct method for the synthesis of this compound involves the oxidation of its corresponding aldehyde, 2,3-Bis(benzyloxy)benzaldehyde. The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis, for which numerous reagents and conditions have been developed.

Historically, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) have been employed for this purpose. These reagents are highly effective but are often associated with harsh reaction conditions and the generation of toxic heavy metal waste, posing significant environmental concerns.

Modern synthetic chemistry has increasingly moved towards milder and more selective oxidizing agents. One common approach involves the use of sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a scavenger like 2-methyl-2-butene (B146552) to quench reactive chlorine species. Another effective method is the Pinnick oxidation, which also utilizes sodium chlorite under mild acidic conditions and is known for its high functional group tolerance.

The table below summarizes common oxidation reagents for the aldehyde to carboxylic acid transformation, applicable to the synthesis of this compound.

Table 1: Reagents for the Oxidation of 2,3-Bis(benzyloxy)benzaldehyde Interactive Data Table

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Inexpensive, powerful | Poor selectivity, harsh conditions, MnO₂ waste |

| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃/H₂SO₄/acetone) | Fast, effective | Highly toxic, carcinogenic, stoichiometric Cr waste |

For the specific conversion of 2,3-Bis(benzyloxy)benzaldehyde, the choice of oxidant would need to account for the two sensitive benzyl ether linkages, which could be susceptible to cleavage under overly harsh oxidative or acidic conditions. Therefore, milder methods like the Pinnick oxidation are generally preferred.

Sequential Functionalization Approaches for Aromatic Ring Systems

An alternative to the direct oxidation of a pre-functionalized benzaldehyde (B42025) is a sequential approach, where the necessary functional groups are introduced onto a simpler aromatic precursor in a stepwise manner. This strategy offers flexibility and can be advantageous if the starting materials are more readily available or if it allows for better control over regioselectivity.

A highly plausible route to this compound begins with 2,3-dihydroxybenzoic acid or its corresponding methyl ester, methyl 2,3-dihydroxybenzoate. This precursor contains the core aromatic ring with the hydroxyl and carboxyl groups in the correct positions. The synthesis then proceeds via a double benzylation reaction to protect the hydroxyl groups as benzyl ethers, followed by hydrolysis of the ester to yield the final carboxylic acid.

This sequence can be summarized in two key steps:

Double Benzylation: The two phenolic hydroxyl groups of methyl 2,3-dihydroxybenzoate are converted to benzyl ethers. This is typically achieved using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or acetonitrile. The base deprotonates the phenols, forming phenoxides that then act as nucleophiles to displace the halide from the benzylating agent. This reaction is a classic example of a Williamson ether synthesis. A similar methodology has been successfully used to synthesize the isomeric 3,5-Bis(benzyloxy)benzoic acid from methyl 3,5-dihydroxybenzoate (B8624769). nih.gov

Ester Hydrolysis: The resulting methyl 2,3-bis(benzyloxy)benzoate is then saponified. This is typically accomplished by heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. nih.gov The reaction cleaves the ester bond, forming the sodium or potassium salt of the carboxylic acid. A final acidification step with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the desired this compound. nih.gov

The research findings for the synthesis of the related compound, 3,5-Bis(benzyloxy)benzoic acid, demonstrated an 89% yield for the final hydrolysis step, indicating the efficiency of this sequential approach. nih.gov

Table 2: Key Reactions in the Sequential Synthesis of this compound Interactive Data Table

| Reaction Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Benzylation | Methyl 2,3-dihydroxybenzoate | Benzyl bromide, Potassium carbonate, Acetone | Methyl 2,3-bis(benzyloxy)benzoate |

Green Chemistry Initiatives and Sustainable Synthesis Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. wjpmr.com These principles are highly relevant to the synthesis of specialty chemicals like this compound. Key areas of focus include the use of safer solvents, catalytic methods, and renewable feedstocks.

In the context of the oxidation pathway (2.3.1) , a significant green initiative is the replacement of toxic, stoichiometric oxidants with catalytic systems that use environmentally benign terminal oxidants. For instance, methods are being developed that use molecular oxygen (from air) or hydrogen peroxide (H₂O₂) as the ultimate oxidant. nih.gov H₂O₂, in particular, is attractive as its only byproduct is water. Catalytic amounts of certain metals or organocatalysts can facilitate the oxidation of aldehydes to carboxylic acids using H₂O₂ under mild conditions.

For the sequential functionalization pathway (2.3.2) , green considerations can be applied to both the benzylation and hydrolysis steps.

Solvent Choice: Traditional solvents for benzylation, like acetone or acetonitrile, could potentially be replaced with greener alternatives such as dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME).

Catalysis: Phase-transfer catalysis can be employed for the benzylation step, which can enhance reaction rates and allow for the use of less hazardous solvent systems, sometimes even water.

Energy Efficiency: The use of microwave-assisted heating can dramatically reduce reaction times and energy consumption for both the etherification and hydrolysis steps compared to conventional reflux heating. wjpmr.com

Furthermore, a broader sustainable approach involves considering the origin of the starting materials. There is growing interest in sourcing aromatic compounds from renewable feedstocks like lignin, a complex biopolymer that is a major component of wood and a byproduct of the paper industry. rsc.org Lignin is rich in substituted phenolic units that, through depolymerization and chemical modification, could potentially serve as precursors to compounds like 2,3-dihydroxybenzoic acid, thereby creating a more sustainable value chain for the synthesis of fine chemicals. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Chemical Reactivity, Functionalization, and Derivatization Strategies of 2,3 Bis Benzyloxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, providing access to a wide range of derivatives.

Formation of Acyl Halides (e.g., Benzoyl Chloride)

The conversion of 2,3-bis(benzyloxy)benzoic acid to its corresponding acyl chloride, 2,3-bis(benzyloxy)benzoyl chloride, is a crucial first step for many derivatization reactions, as acyl chlorides are significantly more reactive towards nucleophiles than the parent carboxylic acid. This transformation is typically achieved by treatment with a variety of chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). prepchem.comatamanchemicals.com

The reaction with thionyl chloride is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene (B28343), and may be facilitated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). Similarly, oxalyl chloride, often used with a catalytic amount of DMF, is another effective reagent that produces volatile byproducts. chemicalbook.com Phosphorus pentachloride is also a powerful chlorinating agent for this conversion. prepchem.com

Table 1: Common Reagents for the Formation of 2,3-Bis(benzyloxy)benzoyl Chloride

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂, toluene), often with catalytic DMF, reflux | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature or mild heating | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent, often with gentle heating | POCl₃, HCl |

Esterification Reactions with Alcohols

Ester derivatives of this compound can be synthesized through several methods, with the most common being the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). epa.gov The reaction is an equilibrium process, and to drive it towards the ester product, the water formed as a byproduct is typically removed, for example, by azeotropic distillation.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to the more reactive acyl chloride (as described in section 3.1.1) and then reacting it with an alcohol, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

The choice of alcohol can range from simple primary and secondary alcohols to more complex polyols, allowing for the synthesis of a diverse array of ester derivatives. The presence of the bulky benzyloxy groups at the 2- and 3-positions may introduce some steric hindrance, potentially requiring more forcing reaction conditions or longer reaction times compared to less substituted benzoic acids.

Amidation Reactions with Amines

Amide derivatives of this compound are readily prepared by reacting the carboxylic acid or its activated derivatives with primary or secondary amines. The direct condensation of the carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. A more common and effective approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP), facilitate amide bond formation under mild conditions by activating the carboxylic acid in situ.

For more efficient reactions, this compound can be converted to its acyl chloride, which then reacts readily with a wide range of amines in the presence of a base to afford the corresponding amides in high yields. This two-step process is often the preferred method for the synthesis of amides from less reactive amines.

Reactivity of the Benzyloxy Ether Linkages

The two benzyloxy groups in this compound serve as protecting groups for the hydroxyl functionalities and also influence the electronic properties of the aromatic ring.

Selective Deprotection Methodologies

The cleavage of the benzyl (B1604629) ether linkages, a process known as debenzylation, is a common transformation in organic synthesis to unmask the corresponding hydroxyl groups, yielding 2,3-dihydroxybenzoic acid derivatives. A variety of methods are available for this purpose, and the choice of reagent can sometimes allow for selective deprotection.

Catalytic hydrogenation is a widely used and often very effective method for debenzylation. This involves treating the benzyloxy compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is generally clean and high-yielding, with toluene being the byproduct. However, it is not compatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Acid-catalyzed deprotection is another common strategy. Strong acids such as trifluoroacetic acid (TFA) can be used to cleave benzyl ethers, often at elevated temperatures. researchgate.net The use of solid-supported acids has also been reported for aromatic debenzylation reactions, which can simplify product purification. epa.gov The selectivity of debenzylation in the presence of other acid-labile groups can be a challenge and often requires careful optimization of reaction conditions. It is plausible that the two benzyloxy groups in this compound could be removed sequentially, although achieving high selectivity for the mono-deprotected product would likely require careful control of the reaction conditions.

Table 2: Common Methods for the Deprotection of Benzyloxy Groups

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol (B145695), ethyl acetate) | Clean reaction, high yields, neutral conditions | Not compatible with reducible functional groups |

| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA), heat | Effective for acid-stable molecules | Harsh conditions, potential for side reactions |

| Solid-Supported Acids | Amberlyst-15, PTSA-silica, refluxing toluene | Ease of catalyst removal | May require high temperatures |

Influence of Benzyloxy Groups on Aromatic Ring Reactivity

The two benzyloxy groups at the 2- and 3-positions of the benzoic acid have a profound influence on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be donated into the benzene (B151609) ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgmsu.edu Such electron-donating groups are known as activating groups.

In addition to activating the ring, the benzyloxy groups also direct the position of incoming electrophiles. As ortho-, para-directors, they preferentially direct electrophilic attack to the positions ortho and para to themselves. libretexts.org In the case of this compound, the directing effects of the two adjacent benzyloxy groups and the meta-directing, deactivating carboxylic acid group must be considered collectively.

The two benzyloxy groups strongly activate the ring and would direct substitution to the 4-, 5-, and 6-positions. The carboxylic acid group, being a deactivating and meta-directing group, would direct incoming electrophiles to the 5-position. The combined effect of these three substituents would likely lead to a complex mixture of products in an electrophilic aromatic substitution reaction. However, the powerful activating and ortho-, para-directing influence of the two benzyloxy groups would likely dominate, favoring substitution at the 4-, 5-, and 6-positions. Steric hindrance from the bulky benzyloxy groups and the carboxylic acid group would also play a significant role in determining the final regiochemical outcome, with substitution at the less sterically hindered positions being favored.

Nucleophilic and Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound contains three substituents that influence its reactivity towards electrophilic and nucleophilic substitution. The carboxylic acid group (-COOH) is an electron-withdrawing group and acts as a meta-director, deactivating the aromatic ring towards electrophilic attack. wits.ac.zaneliti.comresearchgate.net Conversely, the two benzyloxy groups (-OCH₂Ph) are ortho-, para-directing and activating, due to the electron-donating resonance effect of the oxygen atom.

The interplay of these directing effects determines the position of substitution on the benzene ring. The available positions for substitution are C4, C5, and C6.

Position C4: This position is ortho to the C3-benzyloxy group and meta to the C2-benzyloxy group, making it an activated site for electrophilic attack.

Position C5: This position is para to the C2-benzyloxy group, making it strongly activated. However, it is also meta to the C1-carboxylic acid group, which directs electrophiles to this position while simultaneously deactivating it. researchgate.netuniroma1.it

Position C6: This position is para to the C3-benzyloxy group, rendering it another activated site.

Due to the strong activating and directing effects of the benzyloxy groups, electrophilic substitution is expected to occur preferentially at the positions para and ortho to them. The deactivating effect of the carboxyl group makes reactions such as Friedel-Crafts alkylation and acylation difficult to achieve. nih.gov

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., Br, Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unfavorable. Such reactions require the presence of powerful electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, and a good leaving group. cas.org The benzyloxy and carboxyl groups are not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions. However, derivatization of the carboxylic acid or introduction of other substituents could potentially enable such transformations.

Reductive and Oxidative Transformations

The functional groups of this compound—the carboxylic acid, the aromatic ring, and the benzyl ethers—exhibit distinct reactivity towards reduction and oxidation.

Reductive Transformations:

The reduction of this compound can proceed via several pathways depending on the reagents and conditions employed.

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, forming (2,3-bis(benzyloxy)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.netunimi.it Milder or more selective reagents, such as borane (B79455) (BH₃) or certain catalytic hydrogenation setups, can also achieve this reduction. unimi.it Partial reduction to the corresponding aldehyde, 2,3-bis(benzyloxy)benzaldehyde, is challenging but can be accomplished by first converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) followed by reduction with a sterically hindered hydride reagent like lithium tri(t-butoxy)aluminum hydride or diisobutylaluminium hydride (DIBAL-H). wits.ac.zanih.gov

Reduction of the Aromatic Ring: Catalytic hydrogenation can reduce the benzene ring to a cyclohexane (B81311) ring. This typically requires harsh conditions, such as high pressure and temperature, and specific catalysts like rhodium or ruthenium. googleapis.comgoogle.com Palladium on carbon (Pd/C) can also be used, often leading to the selective hydrogenation of the aromatic ring over the carboxylic acid group. researchgate.net

Hydrogenolysis of Benzyl Ethers: The benzyloxy groups are susceptible to cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C), a common deprotection strategy. cas.org This reaction, known as hydrogenolysis, would cleave the benzyl C-O bonds to yield 2,3-dihydroxybenzoic acid and toluene. This reaction often proceeds under milder conditions than aromatic ring reduction.

The choice of catalyst is crucial for chemoselectivity. For instance, Pd/C catalysts are highly effective for hydrogenating the aromatic ring while leaving the carboxyl group intact, whereas Ru-Sn/Al₂O₃ catalysts can selectively hydrogenate the carboxyl group to an alcohol. googleapis.comresearchgate.net

| Transformation | Product | Typical Reagents and Conditions | Selectivity Notes |

|---|---|---|---|

| Carboxylic Acid to Alcohol | (2,3-Bis(benzyloxy)phenyl)methanol | 1. LiAlH₄ in THF/ether 2. H₃O⁺ workup | Reduces carboxylic acid; benzyl ethers are stable. |

| Aromatic Ring Hydrogenation | 2,3-Bis(benzyloxy)cyclohexanecarboxylic acid | H₂, Rh/C or PtO₂, high pressure/temp | Conditions may also cause hydrogenolysis of benzyl ethers. |

| Debenzylation (Hydrogenolysis) | 2,3-Dihydroxybenzoic acid | H₂, Pd/C, atmospheric pressure, room temp | Common deprotection method; aromatic ring and carboxyl group are typically unaffected under mild conditions. |

Oxidative Transformations:

The aromatic ring of this compound is relatively resistant to oxidation due to the presence of the deactivating carboxyl group. However, the benzylic positions of the two benzyloxy substituents are potential sites for oxidation.

Vigorous oxidation, for instance with hot, acidic potassium permanganate (B83412) (KMnO₄), typically targets benzylic C-H bonds of alkyl groups attached to an aromatic ring, oxidizing them completely to carboxylic acids. mdpi.comsciforum.net While the ether linkage in the benzyloxy group is more stable than a simple alkyl chain, harsh oxidative conditions could potentially lead to cleavage of the benzyl groups or degradation of the molecule. Milder methods for benzylic oxidation exist that can convert benzylic C-H bonds to alcohols or ketones, but their application to the benzyloxy groups in this specific molecule is not widely reported. neliti.comuniroma1.it

Intramolecular Cyclization and Rearrangement Studies

Derivatives of this compound can serve as precursors for the synthesis of complex heterocyclic structures through intramolecular cyclization reactions. These reactions are fundamental in building polycyclic systems found in many biologically active compounds.

The strategic placement of functional groups on the this compound scaffold allows for directed ring-closing reactions. A primary application is in the synthesis of xanthones (dibenzo-γ-pyrones), a class of compounds with significant pharmacological properties. researchgate.net The general synthesis of xanthones often involves the intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid precursor. neliti.com In this context, this compound, after selective debenzylation and modification, can be a key intermediate for substituted xanthones.

A specific example of heterocycle formation involves a derivative of the related 3,5-bis(benzyloxy)benzoic acid. In a multi-step synthesis, methyl 3,5-dihydroxybenzoate (B8624769) was first alkylated with propargyl bromide and then with benzyl bromide to yield methyl 3-(propargyloxy)-5-benzyloxy-benzoate. mdpi.com Thermal cyclization of this derivative in N,N-diethylaniline at high temperatures led to the formation of a chromene ring system. This type of reaction, involving a Claisen rearrangement followed by intramolecular hydroalkoxylation, demonstrates how modification of the hydroxyl groups (the synthetic equivalent of debenzylated benzyloxy groups) enables the construction of oxygen-containing heterocycles.

In complex multi-step syntheses, the formation of unexpected side products is common and their characterization is crucial for reaction optimization and mechanistic understanding.

During the aforementioned thermal cyclization of methyl 3-(propargyloxy)-5-benzyloxy-benzoate, an unexpected byproduct was isolated and characterized alongside the expected chromane (B1220400) product. mdpi.com The reaction was intended to proceed via a Claisen rearrangement to form an ortho-allenyl phenol, which would then cyclize. However, detailed analysis revealed the formation of methyl 5-(benzyloxy)-2H-chromene-7-carboxylate as a significant side product. mdpi.com

The formation of this chromene derivative indicates an alternative reaction pathway occurred under the high-temperature conditions. The characterization of this byproduct was accomplished using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry (MS), which confirmed its structure. mdpi.com This finding highlights the complexity of intramolecular reactions on highly functionalized aromatic systems and underscores the importance of rigorous product analysis to fully understand the reaction scope and limitations.

| Starting Material Derivative | Reaction Conditions | Primary Product Type | Characterized Byproduct | Reference |

|---|---|---|---|---|

| Methyl 3-(propargyloxy)-5-benzyloxy-benzoate | N,N-diethylaniline, 210 °C, 24 h | Chromane/Chromene | Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2,3 Bis Benzyloxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. vjst.vn It is frequently employed to determine the optimized geometry, electronic structure, and various molecular properties of benzoic acid derivatives. vjst.vnsemanticscholar.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. vjst.vnmdpi.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2,3-Bis(benzyloxy)benzoic acid, this involves determining the most stable spatial orientation of the benzoic acid core and the two flexible benzyloxy side chains.

Conformational analysis of this molecule would focus on the torsional angles involving the ether linkages (C-O-CH2-C) and the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Due to the steric hindrance and potential intramolecular interactions between the adjacent benzyloxy groups and the carboxylic acid, multiple local energy minima corresponding to different conformers may exist. For instance, studies on the related 3,5-Bis(benzyloxy)benzoic acid have shown that the O-CH2 groups can adopt specific conformations (e.g., syn-anti) relative to the central phenyl ring. nih.govresearchgate.net Computational analysis can identify the most stable conformer and the energy barriers between different conformations, providing insight into the molecule's structural flexibility.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene rings and oxygen atoms.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the carboxylic acid group and the aromatic system.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable. nih.govresearchgate.net

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. While specific values for this compound require dedicated computation, analysis of similar aromatic carboxylic acids provides a reference for the expected electronic behavior. researchgate.net

Table 1: Illustrative FMO Parameters Based on DFT Calculations for Benzoic Acid Derivatives Note: These values are representative examples from studies on related compounds and are not the specific calculated values for this compound.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability; higher values indicate stronger donation. |

| ELUMO | -1.0 to -2.5 | Electron-accepting ability; lower values indicate stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity; a smaller gap implies higher reactivity. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. unimi.itresearchgate.net For this compound, MD simulations can provide a detailed picture of its dynamic behavior in various environments, such as in a vacuum or in different solvents.

The simulations would model the conformational flexibility of the benzyloxy side chains and the rotation of the carboxylic acid group, revealing the accessible conformational space at a given temperature. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules or biological targets.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can investigate how the solvent interacts with different parts of the solute molecule. ucl.ac.uk Key insights include:

The formation and lifetime of hydrogen bonds between the carboxylic acid group and protic solvents. jbiochemtech.com

The arrangement of solvent molecules around the hydrophobic benzyloxy groups.

The influence of the solvent on the conformational preferences of the molecule.

Thermodynamic parameters related to solvation, such as the free energy of solvation, can also be calculated from these simulations, providing data on the molecule's solubility and partitioning behavior. jbiochemtech.commdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which is essential for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted spectrum can then be compared with experimental data to confirm the structure. High-resolution NMR of benzoic acid can be complex, with aromatic proton signals often appearing close together. docbrown.info Computational predictions can help assign these complex signals.

IR Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. mdpi.comasianpubs.org These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretches, and various aromatic C-H and C=C vibrations. docbrown.info Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound Note: These are typical frequency ranges based on computational and experimental data for benzoic acid and related ethers. Specific values for the target compound would require a dedicated DFT calculation.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | ~3300 - 2500 docbrown.info |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 mdpi.com |

| Carbonyl (C=O) | C=O Stretch | ~1700 - 1680 docbrown.info |

| Aromatic Ring | C=C Stretch | ~1625 - 1465 |

| Carboxylic Acid / Ether | C-O Stretch | ~1320 - 1210 docbrown.info |

| Aromatic Ring | C-H Out-of-plane Bend | ~900 - 690 |

Computational Insights into Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational studies could investigate various reactions, such as:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Decarboxylation: The loss of CO₂ from the carboxylic acid group, which may occur under certain catalytic or thermal conditions. researchgate.net

Ether Cleavage: The breaking of the benzyloxy C-O bonds.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering fundamental insights into the reaction pathway.

In silico Analysis of Intermolecular Interactions in Supramolecular Assemblies

The solid-state structure and properties of this compound are governed by intermolecular interactions. Computational methods can be used to analyze these non-covalent forces, which are critical for understanding crystal packing and the formation of supramolecular assemblies.

The most significant interaction for benzoic acids is the hydrogen bonding between carboxylic acid groups, which typically leads to the formation of a stable, centrosymmetric dimer featuring an R₂²(8) graph-set motif. rsc.org In silico analysis can quantify the strength of these O-H···O hydrogen bonds.

C-H···O interactions: Between the aromatic or methylene (B1212753) C-H groups and oxygen atoms of the carboxylic acid or ether linkages. nih.govresearchgate.net

π-π stacking: Interactions between the aromatic rings of the benzoic acid core and the benzyl (B1604629) groups.

Van der Waals forces: General attractive and repulsive forces that contribute to close packing. researchgate.net

Tools such as Hirshfeld surface analysis can be used to visualize and quantify these different types of intermolecular contacts, providing a detailed fingerprint of the interactions within the crystal lattice. rsc.org

Applications in Advanced Organic Synthesis and Material Science Research

Use as a Versatile Building Block in the Synthesis of Complex Organic Architectures

2,3-Bis(benzyloxy)benzoic acid serves as a crucial intermediate and building block in multi-step organic syntheses. Its primary utility lies in its role as a protected form of 2,3-dihydroxybenzoic acid, a key component of many siderophores. The benzyl (B1604629) ether protecting groups are stable under a variety of reaction conditions, yet they can be readily removed in the final stages of a synthesis via hydrogenolysis, a clean and efficient deprotection strategy.

The carboxylic acid group provides a reactive handle for forming amide or ester bonds. This functionality is typically activated to facilitate coupling with amines or alcohols. Common activation methods include conversion to an acid chloride, often using reagents like oxalyl chloride or thionyl chloride, or the use of peptide coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (HATU).

Table 1: Synthetic Applications of this compound

| Target Molecule Class | Synthetic Strategy | Reference |

|---|---|---|

| Catecholamide Siderophore Mimetics | Three-step synthesis from commercial precursors to form the building block, followed by coupling with primary amines and subsequent deprotection. | wikimedia.org |

| Symmetrical Biscatecholamide Ligands | Coupling with diamines using DCC and HOBt as activating agents. | researchgate.net |

| Enterobactin (B1671361) Analogs | Solid-phase synthesis involving coupling of the benzoic acid to a resin-bound amine. | |

| Antioxidant Ligands | Reaction with chiral diamines, such as (1R,2R)-(+)-diphenylethylenediamine, after activation with CDI. | nih.gov |

This versatility allows for its incorporation into a wide array of complex structures. For instance, it has been used in the solution-phase synthesis of symmetrical 1,3-dicarbonyl biscatecholamide ligands and novel antioxidants. researchgate.netnih.gov Furthermore, its application in solid-phase synthesis has been demonstrated in the preparation of enterobactin analogs, showcasing its compatibility with modern automated synthesis techniques.

Role in Dendrimer Chemistry and Supramolecular Assembly

Based on available scientific literature, the specific use of this compound in the areas outlined below has not been documented.

Development of Lanthanide Coordination Complexes with Unique Luminescent and Magnetic Properties

Research has been conducted on the formation of metal complexes with ligands derived from this compound, including with the lanthanide ion Lanthanum (La³⁺). mdpi.com However, these studies have focused on the superoxide (B77818) scavenging and antioxidant properties of the resulting complexes rather than their photophysical or magnetic characteristics. mdpi.com There is currently a lack of published data specifically detailing the synthesis and characterization of lanthanide coordination complexes with this compound for the purpose of investigating unique luminescent or magnetic properties.

Integration into Polymeric Materials and Functional Polymers

There is no information available in the scientific literature regarding the integration of this compound as a monomer or functional additive in the synthesis of polymeric materials or functional polymers.

Precursor in the Synthesis of Biologically Relevant Scaffolds and Ligands

The most significant and well-documented application of this compound is as a precursor for biologically relevant molecules, particularly those that mimic or are derived from the bacterial siderophore enterobactin. Siderophores are high-affinity iron chelators used by microorganisms to acquire iron, an essential nutrient. The 2,3-dihydroxybenzoyl (DHB) moiety, for which this compound is the protected precursor, is the fundamental iron-chelating unit in enterobactin and related compounds.

Researchers have extensively used this building block to synthesize a variety of siderophore-based molecules with diverse biological functions:

Siderophore-Antibiotic Conjugates: In a "Trojan Horse" strategy, the compound is used to build siderophore scaffolds that are then attached to antibiotics. This approach aims to hijack the bacterial iron uptake system to deliver antimicrobial agents into the cell, potentially overcoming resistance mechanisms. It has been used to create conjugates with β-lactam antibiotics like ampicillin (B1664943) and amoxicillin, as well as SO₂-releasing prodrugs. mit.edu

Diagnostic and Imaging Agents: By attaching imaging agents to siderophore structures derived from this compound, scientists have developed probes to detect and visualize bacterial infections. One notable application is the synthesis of precursors for Gallium-68 (⁶⁸Ga)-complexed PET tracers, which can be used for in vivo imaging of infections. acs.org Another project involved its use in developing lanthanide-based probes for diagnostic systems targeting bacterial siderophores. umn.edu

Iron Chelators and Antioxidants: The deprotected catechol core is a potent iron chelator and antioxidant. Novel bis-ligands synthesized from this compound have been shown to possess significant superoxide scavenging effects. nih.gov These compounds and their metal complexes are studied for their potential to mitigate oxidative stress.

Artificial Metalloenzymes: The compound has been used to synthesize the siderophore anchor component of an artificial metalloenzyme. In this system, an iridium catalyst is attached to a siderophore, which then binds within a protein scaffold, creating a hybrid catalyst for reactions like imine reduction. whiterose.ac.uk

The synthesis of these complex biological scaffolds often involves coupling the activated this compound with various amine-containing backbones, ranging from simple diamines to complex peptide structures or macrocycles like cyclen.

Table 2: Biologically Relevant Scaffolds Derived from this compound

| Scaffold Type | Biological Application | Key Synthetic Feature |

|---|---|---|

| Enterobactin Analogs | Iron delivery to pathogens | Solid-phase synthesis on a 2-chlorotrityl resin. |

| SO₂-Releasing Conjugates | Antimicrobial agents | Coupling to an aminochelin siderophore unit. |

| Gallidermin Conjugates | Overcoming bacterial membrane permeability | Linking to the lantibiotic gallidermin. |

| PET Tracers | In vivo imaging of bacterial infections | Coupling to a cyclen macrocycle for Ga-68 chelation. |

| Antioxidant Ligands | Superoxide scavenging | Amide bond formation with chiral diamines. |

| Artificial Metalloenzymes | Enantioselective catalysis | Formation of a siderophore anchor for a protein-bound catalyst. |

Construction of Peptide-Based Siderophores

A notable application of this compound is in the laboratory synthesis of peptide-based siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and their synthesis is crucial for studying bacterial metabolism and developing new antibiotics. ncl.ac.uk

In the total synthesis of mirubactin C, a nonribosomal peptide siderophore, this compound is used as a key structural component. ncl.ac.uk The synthesis involves a critical peptide coupling step where the carboxylic acid group of this compound is activated and reacted with an amino acid. Specifically, researchers have employed HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to facilitate the formation of an amide bond between this compound and the amine group of a protected ornithine derivative. ncl.ac.uk This reaction yields a benzoyl-substituted ornithine, which is a core fragment of the target siderophore. ncl.ac.uk The benzyloxy groups serve as protecting groups for the hydroxyl functions on the benzoic acid ring, preventing them from undergoing unwanted side reactions during the peptide coupling step. These protecting groups can be removed in later stages of the synthesis to reveal the final, functional siderophore structure.

Table 1: Key Reagents in the Synthesis of a Mirubactin C Precursor

| Role | Compound Name |

|---|---|

| Acyl Donor | This compound |

| Amine Nucleophile | (S)-5-(((benzyloxy)carbonyl)amino)pentanoic acid (Cbz-protected ornithine) |

| Coupling Reagent | HATU |

| Product | (S)-5-(((benzyloxy)carbonyl)amino)-2-(2,3-bis(benzyloxy)benzamido)pentanoic acid |

Synthesis of Chromane (B1220400) Derivatives and other Heterocyclic Compounds

A review of the scientific literature indicates that the use of this compound as a direct precursor for the synthesis of chromane derivatives or other common heterocyclic compounds is not a widely documented application. While various substituted benzoic acids are employed in heterocyclic synthesis, the specific utility of the 2,3-bis(benzyloxy) substitution pattern for constructing these scaffolds has not been established in available research.

Derivatization for Enhanced Analytical Detection in Metabolomics and Chemical Profiling

This compound is a synthetic compound primarily used as a reagent or building block in organic chemistry. It is not a known metabolite or a compound typically profiled in biological samples within the fields of metabolomics or chemical profiling. Consequently, there is no documented research on the derivatization of this compound for the purpose of enhancing its analytical detection in such contexts. Derivatization strategies in metabolomics are applied to endogenous small molecules to improve their detection and quantification by techniques like mass spectrometry, a scenario that does not apply to this synthetic precursor.

Emerging Research Avenues and Future Perspectives for 2,3 Bis Benzyloxy Benzoic Acid Research

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of methodologies for the enantioselective synthesis of molecules is a cornerstone of modern organic and medicinal chemistry. While 2,3-Bis(benzyloxy)benzoic acid is itself achiral, its derivatization presents significant opportunities for creating chiral molecules with potentially valuable biological activities.

Future research is anticipated to focus on the asymmetric synthesis of derivatives where the core benzoic acid scaffold is functionalized to create stereogenic centers. Methodologies such as phase-transfer catalyzed reactions using chiral catalysts derived from cinchona alkaloids, or the use of chiral auxiliaries like menthol (B31143) and oxazolidinones, are potential strategies that could be explored. usm.edu The goal is to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer over the other.

Furthermore, this compound can be developed into a chiral derivatizing agent (CDA). CDAs are crucial tools for determining the absolute configuration of chiral compounds, particularly alcohols and amines, via techniques like NMR spectroscopy. researchgate.net By converting an analyte into two diastereomers, a CDA allows for the comparison of their NMR spectra to elucidate the spatial arrangement of substituents at the chiral center. researchgate.net The development of axially chiral CDAs, for instance, has shown promise for the analysis of amino alcohols, although their effectiveness can be influenced by factors like hydrogen bonding and steric hindrance. researchgate.net The unique steric and electronic environment provided by the two benzyloxy groups in this compound could lead to novel CDAs with distinct advantages for specific classes of chiral molecules.

Table 1: Potential Strategies for Chiral Applications

| Research Avenue | Methodology | Potential Outcome | Reference Analogs/Methods |

|---|---|---|---|

| Asymmetric Synthesis | Phase-Transfer Catalysis | Enantiomerically enriched derivatives of this compound | Cinchona alkaloid catalysts usm.edu |

| Chiral Auxiliary Directed Synthesis | Diastereoselective functionalization of the benzoic acid core | Menthol, Oxazolidinones usm.edu |

Advanced Catalyst Development for Efficient Transformations

The efficiency, selectivity, and sustainability of chemical transformations involving this compound are heavily dependent on catalysis. Future research will likely concentrate on designing and synthesizing advanced catalysts tailored for specific reactions of this substrate. For instance, in the synthesis of dibenzopyranones from o-bromo benzoic acids, the combination of a Palladium-catalyst and light irradiation has enabled reactions to proceed under mild, room-temperature conditions. researchgate.net Similar mild and selective protocols are highly sought after for reactions such as alcohol oxidation and alkene epoxidation. researchgate.net

Developing catalysts that can selectively activate the carboxylic acid group for esterification or amidation without affecting the benzyloxy ether linkages is a key challenge. Homogeneous catalysts, such as organogermanium(II) hydrides which have been shown to catalyze the esterification of aldehydes, could provide pathways for novel transformations. researchgate.net Furthermore, heterogeneous catalysts, like NiCo hydroxide (B78521) nanosheets used for the electrooxidation of benzyl (B1604629) alcohol to benzoic acid, offer advantages in terms of reusability and process simplification. researchgate.net Tailoring such catalytic systems for this compound could unlock more efficient and environmentally friendly synthetic routes to its derivatives.

Integration into Stimuli-Responsive Materials

"Smart" or stimuli-responsive materials, which can change their properties in response to external cues like pH, temperature, or light, are at the forefront of materials science. nih.govrsc.org These materials have vast potential in applications ranging from drug delivery and tissue engineering to smart coatings and soft robotics. nih.govrsc.orgnih.gov

The structure of this compound, featuring a pH-sensitive carboxylic acid group, makes it an attractive building block for creating pH-responsive polymers. nih.gov By incorporating this molecule into a polymer backbone, either as a monomer or a pendant group, materials could be designed to undergo conformational or solubility changes at specific pH values. For example, a polymer containing this moiety could be soluble at high pH (when the carboxylic acid is deprotonated) and collapse or precipitate at low pH (when it is protonated). This behavior is highly desirable for targeted drug delivery systems that release their payload in the acidic microenvironments of tumors or specific cellular compartments. nih.gov

Interdisciplinary Research with Nanotechnology and Bio-materials Science

The convergence of organic chemistry with nanotechnology and biomaterials science opens up exciting possibilities for this compound. The functionalization of nanoparticles with organic molecules is a common strategy to impart specific properties, such as stability, biocompatibility, or targeting capabilities.

Research into benzoic acid-functionalized α-Fe2O3 nanoparticles has demonstrated how the carboxylic acid group can be used to modify the surface of nanomaterials. samipubco.com Similarly, this compound could be used as a surface ligand for various nanoparticles (e.g., iron oxide, gold, silica). The bulky benzyloxy groups could provide a steric shell, influencing the dispersibility and aggregation behavior of the nanoparticles, while the core benzoic acid provides the anchoring point.

In biomaterials science, the compound could be integrated into scaffolds for tissue engineering or as a component in drug delivery vehicles. rsc.org Bio-based stimuli-responsive materials are a major area of research, and incorporating synthetic molecules like this compound could introduce precisely controlled response mechanisms. rsc.org For instance, its incorporation into hydrogels could modulate the material's swelling properties or its interaction with cells and biomolecules in a pH-dependent manner, offering sophisticated control over the biological environment. nih.gov

Deepening Mechanistic Understanding of Complex Reactions via Advanced Analytical Probes and Computational Studies

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. Advanced analytical techniques and computational chemistry are indispensable tools for achieving this level of insight.

Computational studies, often employing Density Functional Theory (DFT), can provide a deep understanding of complex molecular behaviors. nih.gov Such studies can be used to model the geometry of this compound and its derivatives, predict their reactivity, and elucidate the transition states of reactions they undergo. researchgate.netmdpi.com For example, computational analysis can help understand the impact of the bulky benzyloxy groups on the molecule's conformation and how this influences its intermolecular interactions, such as the formation of hydrogen-bonded dimers which is common for benzoic acids. rsc.orgnih.gov

Advanced spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR), are vital for elucidating the precise molecular structure of reaction products and intermediates. mdpi.com These experimental data, when compared with theoretical calculations of parameters like NMR chemical shifts, can validate computational models and provide a comprehensive picture of molecular structure and dynamics. mdpi.com By applying these combined experimental and computational approaches, researchers can unravel the intricate details of transformations involving this compound, paving the way for more rational and efficient chemical synthesis.

Table 2: Advanced Tools for Mechanistic Elucidation

| Methodology | Application for this compound Research | Insights Gained | Relevant Examples |

|---|---|---|---|

| Computational Chemistry (DFT) | Geometry optimization, electronic property calculation, reaction pathway modeling. | Prediction of molecular structure, reactivity parameters, transition state energies, understanding of intermolecular forces. | Studies on 3-n-alkanoyloxy benzoic acids and other derivatives. nih.govresearchgate.net |

| Advanced NMR Spectroscopy | Structural elucidation of novel derivatives and reaction intermediates. | Precise determination of connectivity and stereochemistry. | Characterization of unexpected cyclization byproducts. mdpi.com |

| X-ray Crystallography | Determination of solid-state structure and packing. | Analysis of intermolecular interactions like O-H···O hydrogen bonds and crystal packing. | Structural studies of various benzyloxybenzoic acids. rsc.orgnih.gov |

| Spectroscopic Probes (FT-IR, UV-Vis) | Characterization of functional groups and electronic transitions. | Confirmation of molecular structure, study of solvent effects, and determination of optical properties like energy band gaps. nih.govresearchgate.net |

Q & A

Basic: What is a robust synthetic route for 2,3-bis(benzyloxy)benzoic acid, and how is purity optimized?

Methodological Answer:

A common approach involves benzylation of dihydroxybenzoic acid derivatives. For example, methyl 2,3-dihydroxybenzoate can be refluxed with benzyl bromide in acetonitrile using potassium carbonate as a base. The reaction typically requires 48 hours under reflux (68°C) to ensure complete substitution. After solvent evaporation, the product is precipitated in ice-cold water and purified via recrystallization from ethanol. Purity is confirmed by HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR). Note that benzyl group stoichiometry and reaction duration must be carefully controlled to avoid over-alkylation or residual hydroxyl groups .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), benzyloxy –CH₂– (δ 4.8–5.1 ppm), and carboxylic acid protons (if present, δ ~12 ppm).

- IR Spectroscopy : Confirm ester/acid C=O stretches (~1700 cm⁻¹) and benzyl ether C–O–C (~1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 364.4 g/mol).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities, ensuring >95% purity .

Advanced: How do crystallographic studies resolve structural disorder in this compound derivatives?

Methodological Answer:

In X-ray diffraction, benzyl groups often exhibit positional disorder due to rotational flexibility. For example, in related 3,5-bis(benzyloxy)benzoic acid structures, outer benzyl rings are disordered over two sites in a 0.50 occupancy ratio. Refinement using SHELXL applies "PART" commands to model split positions, with isotropic displacement parameters (Uᵢₛₒ) constrained for symmetry. Hydrogen-bonding networks (e.g., O–H⋯O interactions with d(O⋯O) ~2.63 Å) stabilize the lattice, reducing thermal motion artifacts. R-factors <5% and residual electron density <0.5 eÅ⁻³ validate the model .

Advanced: How do O–CH₂ group conformations (syn vs. anti) influence reactivity in benzyloxybenzoic acid derivatives?

Methodological Answer:

The anti conformation of O–CH₂ groups (dihedral angles ~4–11° relative to the central ring) minimizes steric clashes in 2,3-substituted derivatives, enhancing solubility and nucleophilic accessibility. In contrast, syn conformations (observed in 1,3-substituted analogs) may hinder ester hydrolysis or coordination to metal centers. Computational studies (DFT at B3LYP/6-31G*) predict anti conformers as energetically favorable (ΔG ~2–5 kcal/mol). Experimental validation via NOESY NMR or temperature-dependent XRD can confirm dominant conformers .

Advanced: What challenges arise when incorporating this compound into dendritic polymers?

Methodological Answer:

The carboxylic acid group enables amide coupling with polyamine cores (e.g., 1,5-diaminopentane), but steric hindrance from benzyloxy groups reduces reaction efficiency. Strategies include:

- Pre-activation : Convert the acid to an acyl chloride using SOCl₂.

- High-dilution conditions : Minimize intermolecular side reactions during convergent dendrimer growth.

- Deprotection : Remove benzyl groups via hydrogenolysis (H₂/Pd-C) post-polymerization to expose hydroxyl termini for further functionalization. Purity is assessed by GPC (PDI <1.2) and MALDI-TOF MS .

Advanced: How do supramolecular interactions differ between 2,3- and 3,5-bis(benzyloxy)benzoic acid isomers?

Methodological Answer:

- Hydrogen Bonding : The 2,3-isomer forms intramolecular O–H⋯O bonds (d ~2.6 Å), reducing intermolecular interactions. In contrast, the 3,5-isomer exhibits extended O–H⋯O networks (R₂²(8) motifs) due to para-substitution.

- Crystal Packing : The 2,3-isomer adopts a triclinic P-1 lattice with weaker C–H⋯O interactions (d ~3.2 Å), while the 3,5-isomer forms monoclinic lattices with π–π stacking (d ~3.8 Å).

- Thermal Stability : DSC shows the 3,5-isomer has a higher melting point (~180°C vs. ~165°C) due to stronger intermolecular forces. These differences impact solubility and co-crystallization strategies .

Advanced: How is computational modeling used to predict the photophysical properties of this compound complexes?

Methodological Answer:

TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) predict UV-Vis absorption spectra by analyzing frontier molecular orbitals. For lanthanide complexes (e.g., Eu³⁺), the ligand’s triplet state energy must align with the metal’s excited state (∼17,500 cm⁻¹ for Eu³⁺). Charge-transfer transitions (LMCT/MLCT) are modeled using NBO analysis to assess donor-acceptor interactions. Experimental validation via luminescence spectroscopy (e.g., sharp ⁵D₀→⁷F₂ transitions at 615 nm) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.